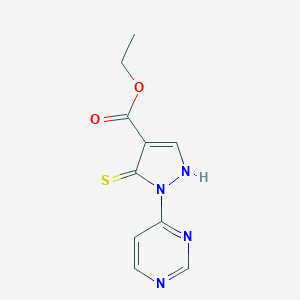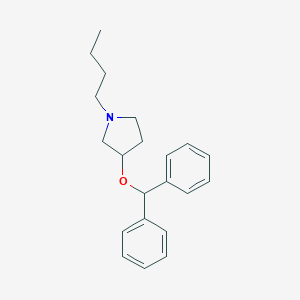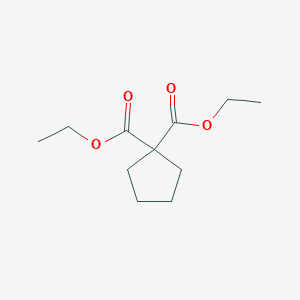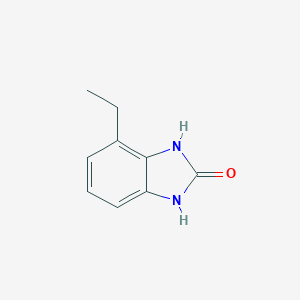![molecular formula C39H55N9O9S3 B012693 (2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 104234-99-3](/img/structure/B12693.png)
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is a synthetic peptide derivative. This compound is known for its chemotactic properties, meaning it can attract cells, particularly polymorphonuclear leukocytes, which are a type of white blood cell . The compound is often used in scientific research to study cell signaling and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine involves multiple steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Formylation: The N-terminal methionine is formylated using formic acid or formyl chloride under mild conditions.
Azidosalicylamido Modification: The lysine residue is modified with 4-azidosalicylic acid using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers for the SPPS process, followed by large-scale chemical reactors for the subsequent modification steps. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry would be employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: The dithiopropionyl group can be reduced to free thiols.
Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Oxidation: Methionine sulfoxide derivative.
Reduction: Free thiol-containing peptide.
Substitution: Triazole-linked peptide derivatives.
Aplicaciones Científicas De Investigación
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies of cell signaling, particularly in immune cells.
Medicine: Investigated for its potential in drug delivery systems due to its ability to target specific cells.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through its chemotactic properties. It binds to specific receptors on the surface of polymorphonuclear leukocytes, triggering a signaling cascade that leads to cell migration and activation. The azido and dithiopropionyl groups allow for further functionalization, enabling the compound to be used in various bioorthogonal reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionine-leucyl-phenylalanine: A simpler formylated tripeptide with similar chemotactic properties.
N-Formylmethionine-leucyl-phenylalanyl-(N-dansyl)lysine: A derivative with a dansyl group for fluorescence studies.
Uniqueness
N-Formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3’-dithiopropionyl)lysine is unique due to its multifunctional groups, which allow for a wide range of chemical modifications and applications. The presence of the azido and dithiopropionyl groups makes it particularly versatile for bioorthogonal chemistry and targeted drug delivery.
Propiedades
Número CAS |
104234-99-3 |
|---|---|
Fórmula molecular |
C39H55N9O9S3 |
Peso molecular |
890.1 g/mol |
Nombre IUPAC |
(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O9S3/c1-25(2)21-31(45-36(53)29(43-24-49)14-18-58-3)37(54)46-32(22-26-9-5-4-6-10-26)38(55)44-30(39(56)57)11-7-8-16-41-34(51)15-19-59-60-20-17-42-35(52)28-13-12-27(47-48-40)23-33(28)50/h4-6,9-10,12-13,23-25,29-32,50H,7-8,11,14-22H2,1-3H3,(H,41,51)(H,42,52)(H,43,49)(H,44,55)(H,45,53)(H,46,54)(H,56,57)/t29-,30-,31-,32-/m0/s1 |
Clave InChI |
GXPKVLSZDUGLIV-YDPTYEFTSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)[C@H](CCSC)NC=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)C(=O)O)NC(=O)C(CCSC)NC=O |
Key on ui other cas no. |
104234-99-3 |
Secuencia |
MLFX |
Sinónimos |
FMLPL-SASD formyl-Met-Leu-Phe-SASD-Lys N-formyl-methionylleucyl-phenylalanyl-N(epsilon)-(2-(4-azidosalicylamido)ethyl-1,3'-dithiopropionyl)lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid](/img/structure/B12614.png)
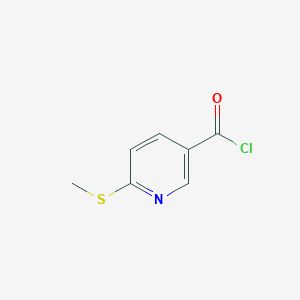

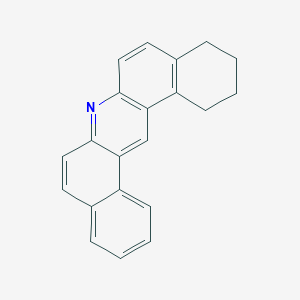

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
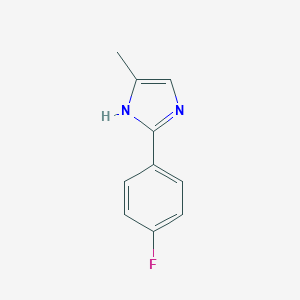
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
